molecular formula C7H11N3 B13096272 2-ethyl-N-methylpyrimidin-4-amine

2-ethyl-N-methylpyrimidin-4-amine

Cat. No.: B13096272
M. Wt: 137.18 g/mol
InChI Key: USNOFKSOYQEXRC-UHFFFAOYSA-N
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Description

2-Ethyl-N-methylpyrimidin-4-amine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocycles that play a crucial role in various biological processes, including the synthesis of nucleotides and nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-methylpyrimidin-4-amine can be achieved through several methods. One common approach involves the reaction of ethylamine with N-methylpyrimidin-4-amine under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as ethanol or methanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and advanced catalytic systems to optimize yield and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-N-methylpyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives. Substitution reactions can result in a wide range of functionalized pyrimidine compounds.

Scientific Research Applications

2-Ethyl-N-methylpyrimidin-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antitumor properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ethyl-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methylpyrimidine: Another pyrimidine derivative with similar structural features.

    2-Ethyl-4-methylpyrimidine: A compound with a similar ethyl substitution but different functional groups.

    N-Methylpyrimidin-4-amine: A closely related compound with a different substitution pattern.

Uniqueness

2-Ethyl-N-methylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethyl and N-methyl groups on the pyrimidine ring makes it a valuable compound for various research applications.

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

2-ethyl-N-methylpyrimidin-4-amine

InChI

InChI=1S/C7H11N3/c1-3-6-9-5-4-7(8-2)10-6/h4-5H,3H2,1-2H3,(H,8,9,10)

InChI Key

USNOFKSOYQEXRC-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CC(=N1)NC

Origin of Product

United States

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